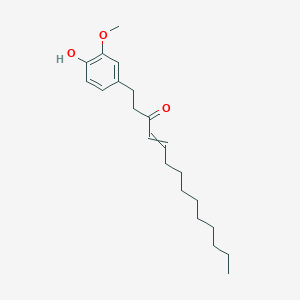

(10)-Shogaol

Description

[10]-Shogaol has been reported in Zingiber officinale with data available.

isolated from ginger; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(10)-Shogaol: A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10)-Shogaol, a bioactive compound primarily found in processed ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, its formation through the dehydration of its precursor, (10)-gingerol, and its interaction with key biological signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is not a primary constituent of fresh ginger rhizome. Instead, it is formed from the dehydration of its precursor, (10)-gingerol, during processing such as drying or heating.[1][2] Shogaols, including this compound, are found in lower concentrations than their gingerol counterparts in fresh ginger but their concentrations significantly increase upon thermal treatment.[2][3] The main natural source of this compound is dried or heat-treated ginger (Zingiber officinale Roscoe).[2][3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a non-enzymatic process that occurs via the dehydration of (10)-gingerol. This conversion is primarily induced by heat and is influenced by factors such as temperature, heating time, and the presence of moisture.[1][5] The β-hydroxy ketone group of the (10)-gingerol molecule is thermally dehydrated to form the corresponding α,β-unsaturated ketone structure of this compound, which is thermodynamically more stable.[2]

Quantitative Data of this compound in Ginger

The concentration of this compound in ginger can vary significantly depending on the processing method. The following table summarizes the quantitative data found in the literature.

| Sample Type | Processing Method | Concentration of this compound | Reference |

| Dried Ginger | Hot Air Drying (150 °C for 6 h) | High formation observed (specific value not provided) | [2][6] |

| Raw Herb | Not specified | 2.3 mg/g | [7][8] |

| Dried Aqueous Extract | Not specified | Higher than in raw herb (specific value not provided) | [7] |

Experimental Protocols

Extraction of this compound from Ginger

A common method for extracting shogaols and gingerols from ginger involves solvent extraction.

Protocol:

-

Dried and powdered ginger rhizomes are subjected to extraction with a suitable solvent. Ethanol (95%) is frequently used.[9]

-

The extraction can be performed using methods such as maceration, sonication, or microwave-assisted extraction (MAE).[9]

-

For MAE, optimal conditions have been reported as 87% ethanol in water as the extraction solvent, an extraction temperature of 100°C, and a sample-to-solvent ratio of 0.431 g:20 mL for 5 minutes.

-

The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing this compound.

Isolation of this compound

Isolation of this compound from the crude extract is typically achieved through chromatographic techniques.

Protocol:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, using n-hexane and chloroform mixtures, is employed to separate the different components of the extract.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common methods for the quantification of this compound.

Protocol (HPLC):

-

Chromatographic System: A reversed-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of water and acetonitrile is a common mobile phase.[7]

-

Detection: Photodiode array (PDA) detection at a wavelength of around 282 nm is suitable for quantification.

-

Quantification: A calibration curve is generated using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways

This compound has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] In inflammatory conditions, the activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines. This compound can inhibit this pathway, thereby reducing inflammation.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential, particularly in the context of inflammation and oxidative stress. Its formation from (10)-gingerol during the processing of ginger highlights the importance of preparation methods in modulating the phytochemical profile and bioactivity of natural products. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (10)-Shogaol: Chemical Structure, Functional Groups, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a naturally occurring phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest in the scientific community for its diverse pharmacological activities. As a dehydrated derivative of its corresponding gingerol, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties of this compound, its key functional groups, and a detailed examination of its biological activities, with a focus on its anti-inflammatory and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Functional Groups

This compound is classified as a vanilloid and belongs to the family of shogaols, which are characterized by a vanillyl group (4-hydroxy-3-methoxyphenyl) attached to an α,β-unsaturated ketone. The numerical prefix "(10)" indicates the length of the aliphatic side chain.

IUPAC Name: (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one[1]

Chemical Formula: C₂₁H₃₂O₃[1]

Molecular Weight: 332.48 g/mol

The chemical structure of this compound is characterized by several key functional groups that contribute to its biological activity:

-

Vanillyl Group: This group, consisting of a benzene ring substituted with a hydroxyl (-OH) and a methoxy (-OCH₃) group, is crucial for the antioxidant and anti-inflammatory properties of many phenolic compounds.

-

α,β-Unsaturated Ketone: The presence of a ketone conjugated with a carbon-carbon double bond in the aliphatic side chain is a key feature of shogaols and is believed to be responsible for their enhanced potency compared to their gingerol precursors. This Michael acceptor moiety can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins.

-

Hydroxyl Group: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, contributing to the antioxidant activity of this compound.

-

Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Aliphatic Chain: The long aliphatic chain contributes to the lipophilicity of the molecule, facilitating its interaction with cellular membranes.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Target | Assay | Cell Line | IC₅₀ Value | Reference |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Not Applicable | 7.5 µM | [2] |

Table 2: Anticancer Activity of Shogaols

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

| (6)-Shogaol | H-1299 (Human Lung Cancer) | Cell Viability | ~8 µM | [1] |

| (6)-Shogaol | HCT-116 (Human Colon Cancer) | Cell Viability | ~8 µM | [1] |

| (8)-Shogaol | H-1299 (Human Lung Cancer) | Cell Viability | > (6)-Shogaol | [1] |

| (8)-Shogaol | HCT-116 (Human Colon Cancer) | Cell Viability | > (6)-Shogaol | [1] |

| This compound | H-1299 (Human Lung Cancer) | Cell Viability | > (8)-Shogaol | [1] |

| This compound | HCT-116 (Human Colon Cancer) | Cell Viability | > (8)-Shogaol | [1] |

Note: A direct IC₅₀ value for this compound as a single agent in these cancer cell lines was not explicitly stated in the reference, but its inhibitory effect was reported to be less potent than (6)-Shogaol and (8)-Shogaol.

Signaling Pathways Modulated by this compound

This compound, often in concert with other shogaols, has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Shogaols have been shown to modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.

Caption: Shogaols modulate the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Shogaols have been shown to inhibit this pathway.

Caption: Shogaols inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of shogaols on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., H-1299 or HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compound.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the phosphorylation status and expression levels of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and multiple functional groups that contribute to its significant biological activities. The available data strongly suggest its potential as an anti-inflammatory and anticancer agent, primarily through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive quantitative pharmacological profile, and evaluate its efficacy and safety in preclinical and clinical settings.

References

(10)-Shogaol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a bioactive compound derived from the rhizome of ginger (Zingiber officinale), has garnered significant interest in the field of oncology for its potential anti-cancer properties. As a dehydrated form of its precursor, (10)-gingerol, this compound exhibits enhanced stability and, in many cases, greater biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. While much of the detailed mechanistic research has focused on its structural analog, 6-shogaol, this document will focus on the available data for this compound and use findings from other shogaols to illustrate the probable pathways of action. Shogaols, including the 6-, 8-, and 10-isomers, have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines[1][2].

Core Anti-Cancer Mechanisms

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis. These effects are orchestrated through the modulation of several key signaling pathways.

Cell Viability and Cytotoxicity

This compound has been shown to reduce the viability of various cancer cell lines. The cytotoxic effects are often dose-dependent. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound. While extensive IC50 data for this compound is still emerging, available studies indicate its potent inhibitory effects.

Table 1: IC50 Values of Shogaols in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (6)-Shogaol | H-1299 (Lung) | ~8 | [1] |

| (6)-Shogaol | HCT-116 (Colon) | ~8 | [1] |

| (6)-Shogaol | A549 (Lung) | 55.4 | [3] |

| (6)-Shogaol | SW480 (Colon) | 10 | [3] |

| (6)-Shogaol | Ishikawa (Endometrial) | 24.91 | [4] |

| Shogaol (unspecified) | KG-1a (Leukemia) | ~7.1 (2.99 µg/mL) | [5] |

| (10)-Gingerol | HCT116 (Colon) | 30 | [6] |

Note: Data for this compound is limited; values for other shogaols and the related gingerol are provided for context.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound and its analogs are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), depletion of glutathione, and activation of caspase cascades. The mitochondrial pathway of apoptosis is often implicated, characterized by changes in the ratio of Bax/Bcl-2 proteins[6].

Table 2: Apoptosis Induction by Shogaols

| Compound | Cell Line | Concentration (µM) | Apoptotic Effect | Reference |

| (6)-Shogaol | NCI-H1650 (Lung) | 10 | 24.2% apoptosis | [7] |

| (6)-Shogaol | NCI-H1650 (Lung) | 20 | 27.2% apoptosis | [7] |

| (8)-Shogaol | HL-60 (Leukemia) | 10-50 | Dose-dependent increase in sub-G1 population | [8] |

| (10)-Gingerol | HCT116 (Colon) | 30 | Increased sub-G1 phase, Annexin V & PI positive cells | [6] |

Cell Cycle Arrest

This compound has been reported to induce cell cycle arrest at the G2/M phase, a crucial checkpoint for preventing the proliferation of cells with damaged DNA. This arrest is associated with the aggregation of tubulin, a key component of the mitotic spindle[9]. The G2/M checkpoint is regulated by a complex interplay of proteins, including p53 and p21, which can inhibit the activity of the cdc2/cyclin B complex, thereby preventing entry into mitosis[10].

Modulation of Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to interfere with key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Shogaols have been shown to inhibit the NF-κB signaling cascade. This can occur through the inhibition of IκB phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[11]. A study on the synergistic effects of 6-shogaol and 10-shogaol with curcumin demonstrated a downregulation of the TLR4/TRAF6/MAPK pathway and suppressed NF-κB translocation[12].

Caption: this compound inhibits the NF-κB pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. 6-shogaol has been shown to inhibit this pathway by blocking the activation of Akt and its downstream targets, including mTOR[13][14]. This leads to a reduction in the phosphorylation of mTOR's downstream effectors, p70S6 kinase and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.

Caption: this compound's likely inhibition of the Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer. While specific data for this compound is limited, 6-shogaol has been shown to inhibit the Ras/Raf/MAPK pathway[15]. Furthermore,[16]-gingerol induces apoptosis through the activation of the MAPK pathway in colon cancer cells[6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse cell pellets in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cells in serum-free medium and add them to the upper chamber of the insert. Add this compound to the treatment groups.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane.

-

Stain the cells with crystal violet.

-

Count the number of invading cells in several fields of view under a microscope.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, and the inhibition of key pro-survival signaling pathways, including NF-κB and Akt/mTOR. While more research is needed to fully elucidate its specific molecular targets and to generate a more comprehensive quantitative dataset, the available evidence strongly supports its further investigation as a potential therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and related compounds.

References

- 1. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. oncotarget.com [oncotarget.com]

- 11. [6]-Shogaol attenuates inflammation, cell proliferation via modulate NF-κB and AP-1 oncogenic signaling in 7,12-dimethylbenz[a]anthracene induced oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Shogaol, an active constituent of dietary ginger, induces autophagy by inhibiting the AKT/mTOR pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer effects of 6-shogaol via the AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanisms of (10)-Shogaol: A Technical Guide

(10)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), exhibits significant antioxidant properties through a dual mechanism of action. It directly neutralizes free radicals and also enhances the endogenous antioxidant defense system by activating the Nrf2 signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Direct Antioxidant Activity

This compound demonstrates direct antioxidant effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This activity has been quantified using various in vitro assays.

Data Presentation: In Vitro Antioxidant Capacity of this compound

| Assay | Compound | Concentration | Result | Reference |

| DPPH Radical Scavenging | This compound | Not Specified | 34.54% inhibition[1][2][3][4] | [1] |

| Reducing Power | This compound | 100 µM | OD700 = 0.60[1][4] | [1] |

| Metal Chelating Ability | This compound | Not Specified | <10.00% inhibition[4] | [4] |

Indirect Antioxidant Activity: Nrf2 Pathway Activation

A key mechanism of this compound's antioxidant effect is its ability to upregulate the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Nrf2 Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, as an electrophilic compound, is proposed to interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

A study on a mixture of 6-shogaol, 10-shogaol, and curcumin reported a 6.17-fold induction of Nrf2 activity by the shogaol components.[5]

Upregulation of Antioxidant Enzymes

Signaling Pathway Diagram

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents:

-

DPPH solution (60 µM in methanol)

-

This compound solutions of various concentrations

-

Methanol (as blank)

-

Vitamin C or Trolox (as positive control)

-

-

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

Add a specific volume of each this compound dilution to a well of a 96-well plate.

-

Add 0.2 mL of the DPPH solution to each well.[1]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

Workflow Diagram:

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 ratio, respectively.

-

-

This compound solutions of various concentrations

-

Trolox or Ascorbic Acid (as standard)

-

-

Procedure:

-

Prepare fresh FRAP reagent.

-

Add a small volume of the this compound sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox.

-

-

Workflow Diagram:

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well black microplate

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

This compound solutions

-

Quercetin (as a standard)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well black microplate and grow to confluence.

-

Wash the cells with PBS.

-

Treat the cells with this compound and DCFH-DA for 1 hour.

-

Wash the cells again with PBS.

-

Add AAPH solution to induce oxidative stress.

-

Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour using a microplate reader.

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time and comparing it to the control.

-

-

Workflow Diagram:

Conclusion

This compound possesses a multifaceted antioxidant capacity, acting through both direct radical scavenging and the enhancement of cellular antioxidant defenses via the Nrf2 pathway. Its ability to modulate this key regulatory pathway highlights its potential as a significant natural antioxidant for applications in research, and drug development. Further quantitative studies are warranted to fully elucidate the specific IC50 values for various direct antioxidant assays and the precise fold-changes in the expression of downstream antioxidant enzymes following treatment with this compound.

References

- 1. 10-Shogaol, an Antioxidant from Zingiber officinale for Skin Cell Proliferation and Migration Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

(10)-Shogaol: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest for its potent anti-inflammatory properties. As a dehydrated analogue of (10)-gingerol, it exhibits enhanced stability and biological activity, making it a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug discovery efforts.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. It has also been shown to inhibit the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been demonstrated to be a potent inhibitor of the NF-κB pathway. In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of this compound (30 mg/kg) for two weeks significantly inhibited the phosphorylation of the NF-κB p65 subunit in colonic tissue[1]. This inhibition of NF-κB activation is a key mechanism behind its ability to suppress the production of pro-inflammatory mediators. Studies on the structurally similar 6-shogaol have shown that it can block the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB[2].

dot

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory genes.

While direct quantitative data on the dose-dependent effects of this compound on MAPK phosphorylation is limited, studies on the closely related 6-shogaol provide valuable insights. 6-shogaol has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various cell models[3]. For instance, in SCC4 and SCC25 cells, 10 µM of 6-shogaol induced rapid and time-dependent phosphorylation of ERK1/2 and p38 kinases within 2 hours[3]. This suggests that shogaols can modulate MAPK signaling, which contributes to their anti-inflammatory effects.

dot

Figure 2: this compound Modulation of the MAPK Signaling Pathway.

Activation of the Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

dot

Figure 3: this compound Activation of the Nrf2-ARE Pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion. In a study using LPS-primed and ATP-activated THP-1 macrophages, this compound at 20 μM significantly inhibited IL-1β secretion[5]. The inhibitory capacity of shogaols on pro-IL-1β protein expression was ranked with 6-shogaol and 8-shogaol being more potent than 10-shogaol[5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Assay System | Concentration/Dose | % Inhibition / IC50 | Reference |

| COX-2 | Enzyme Assay | - | IC50: 7.5 µM | [6] |

| IL-1β Secretion | LPS+ATP-stimulated THP-1 macrophages | 20 µM | 46.5% | [5] |

| TNF-α | Serum from DSS-induced colitis mice | 30 mg/kg (oral) | Significant decrease | [1] |

| IL-1β | Serum from DSS-induced colitis mice | 30 mg/kg (oral) | Significant decrease | [1] |

| IL-6 | Serum from DSS-induced colitis mice | 30 mg/kg (oral) | Significant decrease | [1] |

| IFN-γ | Serum from DSS-induced colitis mice | 30 mg/kg (oral) | Significant decrease | [1] |

| iNOS expression | Colonic tissue from DSS-induced colitis mice | 30 mg/kg (oral) | Remarkable downregulation | [1] |

| COX-2 expression | Colonic tissue from DSS-induced colitis mice | 30 mg/kg (oral) | Most effective among tested compounds | [1] |

Table 2: Modulation of Signaling Pathways by this compound

| Signaling Protein | Assay System | Concentration/Dose | Effect | Reference |

| p-NF-κB p65 | Colonic tissue from DSS-induced colitis mice | 30 mg/kg (oral) | Significant reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Western Blot Analysis of Phosphorylated MAPK and NF-κB Subunits

This protocol is essential for quantifying the activation state of key signaling proteins.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ginger Compound [6]-Shogaol and Its Cysteine-Conjugated Metabolite (M2) Activate Nrf2 in Colon Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and absorption of (10)-Shogaol

An In-depth Technical Guide on the Bioavailability and Absorption of (10)-Shogaol

Introduction

This compound is a prominent bioactive compound found in ginger (Zingiber officinale), particularly in its dried and thermally treated forms.[1] It is a dehydrated form of its precursor, (10)-gingerol.[2][3] Shogaols, including this compound, are recognized for a variety of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] A thorough understanding of the bioavailability, absorption, and metabolic fate of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the current scientific knowledge on these aspects, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Shogaols

Pharmacokinetic studies in humans have shown that shogaols are absorbed after oral administration, but they undergo extensive metabolism. Free shogaols are often undetectable or present at very low concentrations in plasma.[1][6] Instead, they are primarily found in circulation as glucuronide and sulfate conjugates.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for shogaols from human studies. It is important to note that much of the available detailed pharmacokinetic data pertains to 6-shogaol, which is often studied alongside other ginger constituents.

Table 1: Pharmacokinetic Parameters of 6-Shogaol and this compound in Healthy Human Subjects

| Parameter | 6-Shogaol (from 2.0g Ginger Extract)[1][6] | 6-Shogaol (from 2g Red Ginger Suspension)[2][7][8] | This compound (Metabolites from 2.0g Ginger Extract)[1] |

| Cmax (Maximum Plasma Concentration) | 0.15 ± 0.12 µg/mL | 453.40 ng/mL | 0.18 ± 0.26 µg/mL (glucuronide) |

| Tmax (Time to Cmax) | 65.6 ± 22.6 minutes | 30 minutes | 75.0 ± 27.8 minutes |

| AUC (Area Under the Curve) | 10.9 ± 13.0 µg·hr/mL | Not Reported | 50.1 ± 49.3 µg·hr/mL (for (10)-gingerol conjugates) |

| t1/2 (Elimination Half-life) | < 2 hours | 149 minutes | < 2 hours |

Note: Data for 6-shogaol is included for comparative context due to the limited availability of detailed pharmacokinetic parameters specifically for this compound.

Absorption and Metabolism

Upon oral ingestion, shogaols are absorbed and rapidly metabolized. Studies in humans have consistently failed to detect significant levels of free 6-shogaol or this compound in plasma, even at high doses of ginger extract.[1][6] The primary metabolites detected are glucuronide and sulfate conjugates, with glucuronides being the most abundant form.[1]

In addition to conjugation, other metabolic pathways have been identified. For 6-shogaol, ketone reduction and double-bond reduction are major metabolic routes.[9][10] This leads to the formation of metabolites like gingerdiols and other reduction products.[9][10] Cysteine conjugation has also been identified as another significant metabolic pathway for 6-shogaol in asthma patients.[9][10] It is plausible that this compound undergoes similar metabolic transformations.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of protocols from key research on shogaol absorption.

Study 1: Pharmacokinetics in Healthy Volunteers (Ginger Extract)[1][6][11]

-

Objective : To determine the pharmacokinetics of gingerols and 6-shogaol after oral administration of ginger extract.

-

Subjects : Healthy human volunteers (N=27).

-

Administration : Single oral doses of ginger extract ranging from 100 mg to 2.0 g.

-

Sample Collection : Blood samples were collected at time points ranging from 15 minutes to 72 hours post-administration.

-

Sample Preparation :

-

490 μL of plasma was spiked with an internal standard (PAV, a synthetic capsaicin analogue).[1][11]

-

Samples were diluted with water and extracted using 2.0 mL of ethyl acetate:hexane (1:1 v/v).[1][12]

-

The organic layer was separated, dried under argon, and reconstituted in 60 μL of acetonitrile and 40 μL of water.[1][12]

-

For analysis of conjugated metabolites, samples were incubated with β-glucuronidase and sulfatase at 37°C for 1 hour to hydrolyze the conjugates.[12]

-

-

Analytical Method : High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[11][13]

Study 2: Pharmacokinetics in Healthy Volunteers (Red Ginger Suspension)[2][7][8]

-

Objective : To study the pharmacokinetics of (10)-gingerol and 6-shogaol from red ginger.

-

Administration : A single oral dose of red ginger suspension (2 g/15 ml).[2][7]

-

Sample Collection : Blood samples were taken at baseline (0 min), 30, 60, 90, 120, and 180 minutes.[2][7]

-

Sample Preparation :

-

Analytical Method : Liquid Chromatography-Mass Spectrometry (LC-MS) using an RP-C18 column. The mobile phase consisted of 0.1% (v/v) formic acid in water and acetonitrile (38:62).[2][7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for analyzing shogaols in biological samples.

Absorption and Metabolic Pathway of Shogaols

This diagram illustrates the pathway of this compound from oral ingestion to systemic circulation as metabolites.

Cellular Uptake and Signaling

While the primary focus is on systemic bioavailability, it is relevant to consider cellular uptake mechanisms, which are fundamental to the compound's bioactivity. Studies on related compounds like 6-shogaol have shown effects on cellular glucose uptake. For instance, 6-shogaol can promote glucose utilization in adipocytes and myotubes.[14] In certain cancer cells, 6-shogaol has been observed to decrease glucose uptake, which is linked to an increase in reactive oxygen species (ROS) and impacts on survival signaling pathways like PI3K/Akt/mTOR.[15] Furthermore, shogaols have been shown to interact with 5-HT3 receptors, which could influence gastrointestinal motility and contribute to the anti-emetic effects of ginger.[16] this compound has also been shown to promote the proliferation and migration of human skin cells, enhancing the production of growth factors like TGF-β and VEGF.[3][17]

Conclusion

This compound, a key pungent compound in processed ginger, is readily absorbed following oral administration. However, its systemic bioavailability in its free form is very low due to extensive first-pass metabolism. It is primarily converted into glucuronide and sulfate conjugates, which are the main forms detected in plasma. Pharmacokinetic analyses reveal a rapid absorption profile, with peak plasma concentrations of its metabolites occurring approximately 1-1.5 hours after ingestion. For drug development professionals, these findings underscore the importance of considering the biological activities of the metabolites of this compound, as they represent the predominant circulating forms of the compound and likely contribute significantly to its overall therapeutic effects. Future research should focus on elucidating the specific bioactivities of these major metabolites.

References

- 1. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of 10-gingerol and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Pharmacokinetics of 10-gingerol and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 10-Shogaol, an antioxidant from Zingiber officinale for skin cell proliferation and migration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(10)-Shogaol: A Technical Guide to its Discovery, Isolation from Zingiber officinale, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10)-Shogaol, a prominent bioactive compound found in the rhizome of ginger, Zingiber officinale, has garnered significant scientific interest for its diverse pharmacological properties. As a dehydrated derivative of its precursor, (10)-gingerol, this compound often exhibits enhanced biological activity, including potent anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes key quantitative data on its yield and bioactivity and visualizes its interaction with critical cellular signaling pathways, offering a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Characterization

The discovery of shogaols, including this compound, is intrinsically linked to the study of ginger's pungent constituents, the gingerols. Early research identified gingerols as the primary pungent compounds in fresh ginger rhizomes. It was subsequently discovered that during storage or through the application of heat, gingerols undergo a dehydration reaction to form the corresponding shogaols[1]. This conversion is significant as shogaols have often been reported to possess more potent biological activities than their gingerol precursors.

The structural elucidation of this compound and other members of the shogaol family was achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2][3]. This compound is chemically known as (4E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one, with a molecular formula of C21H32O3 and an average molecular weight of 332.477 g/mol [4]. Its structure is characterized by a vanillyl group attached to a 14-carbon aliphatic chain containing an α,β-unsaturated ketone moiety, which is believed to be crucial for its bioactivity.

Isolation from Zingiber officinale

The isolation of this compound from ginger rhizomes involves initial extraction followed by chromatographic purification. The yield of this compound is highly dependent on the pre-treatment of the ginger rhizome, as drying and heating promote the conversion of (10)-gingerol to this compound.

Extraction Methodologies

Various extraction techniques have been employed to obtain crude extracts rich in shogaols from dried ginger powder. These methods range from conventional solvent extraction to more advanced techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE). The choice of solvent and extraction conditions significantly impacts the overall yield of shogaols.

| Extraction Method | Solvent System | Key Parameters | Typical Total Shogaol Yield | Reference |

| Soxhlet Extraction | Ethanol | 90°C, 9 hours | ~17.70% (crude extract) | [5] |

| Ethyl Acetate | 90°C, 9 hours | ~8.28% (crude extract) | [5] | |

| Hexane | 90°C, 9 hours | ~4.82% (crude extract) | [5] | |

| Microwave-Assisted Extraction (MAE) | 87% Ethanol in Water | 100°C, 5 min, 800 W | Optimized for total gingerols and shogaols | [6] |

| Ionic Liquid-Based MAE | 0.80 M [C10MIM]Br | 75°C, 30 min, 400 W | 0.716 ± 0.051% | [7] |

| Supercritical CO2 Extraction (scCO2) | CO2 with Ethanol co-solvent | Not specified | 6.06% (crude extract) | [5] |

Experimental Protocol: Column Chromatography Isolation

This protocol provides a representative method for the isolation of this compound from a crude ginger extract using silica gel column chromatography.

1. Preparation of Crude Extract:

- Dried ginger rhizomes are ground into a fine powder.

- The powder is extracted with 95% ethanol at 60-80°C for several hours using a reflux apparatus[8].

- The resulting extract is filtered and concentrated under reduced pressure to yield a viscous oleoresin.

2. Silica Gel Column Chromatography:

- A glass column (e.g., 5 cm diameter x 50 cm length) is packed with silica gel (60-120 mesh) in a suitable non-polar solvent such as n-hexane.

- The crude oleoresin is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate. A typical gradient might be:

- n-hexane:ethyl acetate (95:5)

- n-hexane:ethyl acetate (90:10)

- n-hexane:ethyl acetate (85:15)

- n-hexane:ethyl acetate (80:20)

- ...and so on, up to 100% ethyl acetate.

- Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ether (40:60 v/v) and visualized under UV light (254 nm)[9].

- Fractions containing compounds with similar Rf values to a this compound standard are pooled.

3. Further Purification (if necessary):

- The pooled fractions containing this compound may be further purified using preparative High-Performance Liquid Chromatography (HPLC)[10].

- A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol[8][11].

- The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound. Purity can be assessed by analytical HPLC, with purities exceeding 95% being achievable[2].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and wound healing properties being of particular interest.

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of shogaols have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line/Assay | Activity | IC50 Value | Reference |

| (6)-Shogaol | H-1299 (Human Lung Cancer) | Growth Inhibition | ~8 µM | [7] |

| (6)-Gingerol | H-1299 (Human Lung Cancer) | Growth Inhibition | ~150 µM | [7] |

| This compound | DPPH Radical Scavenging | Antioxidant | 34.54% inhibition (compared to 92.02% for Vitamin C) | [2][12] |

| This compound | Keratinocyte Viability | Proliferation | Highest increase at 2 µM | [2] |

| This compound | Fibroblast Viability | Proliferation | High increase at 2 µM | [2] |

Modulation of Signaling Pathways

3.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 dimer to the nucleus, where it activates the transcription of pro-inflammatory genes like iNOS and COX-2. This compound has been shown to be a potent inhibitor of this pathway by preventing the phosphorylation of NF-κB, thereby downregulating the expression of these inflammatory mediators[13].

References

- 1. researchgate.net [researchgate.net]

- 2. 10-Shogaol, an Antioxidant from Zingiber officinale for Skin Cell Proliferation and Migration Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound [10]-Shogaol (FDB007721) - FooDB [foodb.ca]

- 5. Extraction of High Value Products from Zingiber officinale Roscoe (Ginger) and Utilization of Residual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. eprints.uad.ac.id [eprints.uad.ac.id]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Enigma of (10)-Shogaol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a pungent constituent derived from the dried rhizome of ginger (Zingiber officinale), has emerged as a compound of significant interest in the scientific community. Belonging to the shogaol family of compounds, it is structurally characterized by an α,β-unsaturated carbonyl moiety. This technical guide provides an in-depth exploration of the biological activities of this compound at the cellular level, with a focus on its anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antioxidant and Proliferative Effects

This compound exhibits notable antioxidant properties, which have been quantified through various in vitro assays. These antioxidant activities may contribute to its observed effects on cell proliferation and migration, particularly in skin cells.

Quantitative Data on Antioxidant and Proliferative Activities

| Parameter | Assay | Concentration | Result | Reference |

| Antioxidant Activity | ||||

| Radical Scavenging | DPPH | 100 µM | 34.54% inhibition | [1] |

| Reducing Power | Potassium Ferricyanide Reduction | 100 µM | OD700 = 0.60 | [1] |

| Cell Proliferation & Migration | ||||

| Keratinocyte Viability | MTT | 2 µM | 180.25% increase | [1] |

| Fibroblast Viability | MTT | 2 µM | 138.01% increase | [1] |

| Keratinocyte Migration (12h) | Wound Healing Assay | 2 µM | 204.76% of control | [1] |

| Keratinocyte Migration (24h) | Wound Healing Assay | 2 µM | 236.0% of control | [1] |

| Fibroblast Migration (12h) | Wound Healing Assay | 2 µM | 201.67% of control | [1] |

| Fibroblast Migration (24h) | Wound Healing Assay | 2 µM | 246.06% of control | [1] |

| Growth Factor Production | ||||

| TGF-β (Keratinocytes) | ELISA | 2 µM | 125.37% increase | [1] |

| TGF-β (Fibroblasts) | ELISA | 2 µM | 116.9% increase | [1] |

| PDGF-αβ (Keratinocytes) | ELISA | 2 µM | 225.9% increase | [1] |

| PDGF-αβ (Fibroblasts) | ELISA | 2 µM | 212.8% increase | [1] |

| VEGF (Keratinocytes) | ELISA | 2 µM | 129.8% increase | [1] |

| VEGF (Fibroblasts) | ELISA | 2 µM | 108.8% increase | [1] |

Anticancer Activities

This compound has demonstrated promising anticancer activities, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Growth Inhibitory Effects

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, with its potency being compared to other shogaol analogs.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H-1299 | Human Lung Cancer | >[2]-shogaol &[3]-shogaol | [4] |

| HCT-116 | Human Colon Cancer | >[2]-shogaol &[3]-shogaol | [4] |

Cell Cycle Arrest

At pro-apoptotic concentrations, this compound has been shown to induce a G2/M phase arrest in the cell cycle. This arrest is associated with the aggregation of tubulin, a critical component of the mitotic spindle.[5] This disruption of microtubule dynamics leads to abnormal mitotic cell death. The molecular mechanism involves the downregulation of key cell cycle checkpoint proteins including Cdk1, Cyclin B, and Cdc25C, as well as spindle assembly checkpoint proteins like Mad2, Cdc20, and survivin.[5]

Apoptosis Induction

The induction of apoptosis by this compound is a key mechanism behind its anticancer effects. This process is characterized by the activation of effector caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[5] While specific quantitative data on the percentage of apoptotic cells induced by this compound is limited, studies on its cysteine-conjugated metabolites suggest the involvement of the p53 pathway, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial-mediated apoptosis.[6]

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

In a mouse model of colitis, this compound was found to be the most effective among several gingerol and shogaol derivatives in suppressing inflammation. It significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce pro-inflammatory mediators.[7]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7] Furthermore, in synergy with 6-shogaol and curcumin, this compound has been demonstrated to downregulate the TLR4/TRAF6/MAPK signaling pathway, further contributing to its anti-inflammatory effects.[2]

Signaling Pathways Modulated by this compound

The biological activities of this compound are orchestrated through its interaction with various cellular signaling pathways.

Anticancer Signaling Pathway

The anticancer effects of shogaols, including this compound, are linked to the induction of cell cycle arrest and apoptosis, often involving the PI3K/Akt/mTOR and MAPK pathways. The disruption of microtubule dynamics is a key event in G2/M arrest.

Caption: Anticancer signaling pathways of this compound.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the TLR4/TRAF6/MAPK and NF-κB signaling cascades.

Caption: Anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments used to assess the biological activities of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: MTT assay workflow.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%). Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases, Bcl-2, and Bax.

Workflow:

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Shogaol and 10-Shogaol Synergize Curcumin in Ameliorating Proinflammatory Mediators via the Modulation of TLR4/TRAF6/MAPK and NFκB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of (10)-Shogaol in Ginger Extracts by HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and accurate quantification of (10)-Shogaol in ginger (Zingiber officinale) extracts. This compound, a dehydrated form of (10)-gingerol, is a significant bioactive compound in dried ginger, recognized for its potent anti-inflammatory and antioxidant properties. [1]The method utilizes a reverse-phase C18 column with a gradient elution program and detection by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, making it suitable for quality control of ginger-containing dietary supplements and for research in pharmacology and drug development.

Introduction

Ginger and its bioactive components, including gingerols and shogaols, have garnered significant interest for their health benefits. [2]Shogaols, particularly this compound, are formed from the dehydration of gingerols during drying or heat treatment and often exhibit enhanced biological activities. [1]Accurate quantification of these compounds is crucial for the standardization of herbal products and for understanding their pharmacokinetic and pharmacodynamic profiles. This document presents a robust HPLC-MS method optimized for the selective quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>95% purity)

-

Methanol (HPLC Grade) [3][4]* Acetonitrile (HPLC Grade) [3][5]* Water (Ultrapure, 18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade) [3]* Dried Ginger Rhizome Powder

Sample Preparation: Methanolic Extraction

-

Weigh 1.0 g of dried ginger powder into a 50 mL conical tube.

-

Add 20 mL of methanol to the tube.

-

Sonicate the mixture for 60 minutes at 25°C. [3]4. After sonication, allow the mixture to cool to room temperature.

-

Filter the extract through a Whatman #40 filter paper. [3]6. Wash the residue on the filter paper three times with 5 mL of methanol, combining the filtrates. [3]7. Evaporate the combined methanol extract to dryness under vacuum at 45°C. [3]8. Reconstitute the dried extract in a known volume (e.g., 10 mL) of methanol. [3]9. Filter the final solution through a 0.22 μm syringe filter into an HPLC vial for analysis. [5]

Standard and Calibration Curve Preparation

-

Primary Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Working Stock Solution: Dilute the primary stock solution to create a 0.1 mg/mL working stock. [3]3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in methanol to achieve concentrations ranging from 0.2 ng/mL to 200 ng/mL. [3]

HPLC-MS Instrumentation and Conditions

-

HPLC System: Agilent 1200 series or equivalent. [5]* Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000) with an electrospray ionization (ESI) source. [3] Table 1: Chromatographic Conditions

Parameter Value Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) [5] Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 0-8 min, 50% B; 8-17 min, 65% B; 17-32 min, 100% B [5] Flow Rate 1.0 mL/min [5] Column Temperature 48 °C [5] | Injection Volume | 10 µL [3]|

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode [3] |

| Precursor Ion [M-H]⁻ | m/z 331.2 |

| Product Ion | m/z 195.0 [3] |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temp. | 500 °C |

Note: The precursor for this compound is [M-H]⁻ at m/z 331.2. A characteristic fragmentation involves a neutral loss of 136 u, resulting in a prominent product ion at m/z 195.0, which is highly specific for shogaols.[3]

Results and Method Validation

The HPLC-MS method was validated for linearity, sensitivity (LOD and LOQ), and accuracy.

Table 3: Method Performance and Quantitative Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.2 - 200 ng/mL | [3] |

| Correlation Coefficient (R²) | > 0.997 | [3] |

| Limit of Detection (LOD) | 0.2 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.6 ng/mL | [3] |

| Recovery | 90.1% - 110.8% | [3] |

| Precision (RSD %) | < 6.7% | [3]|